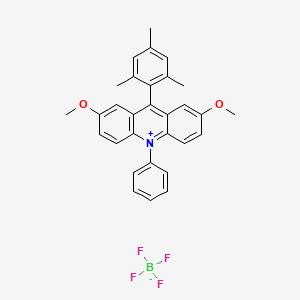

9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate

CAS No.:

Cat. No.: VC13684121

Molecular Formula: C30H28BF4NO2

Molecular Weight: 521.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H28BF4NO2 |

|---|---|

| Molecular Weight | 521.4 g/mol |

| IUPAC Name | 2,7-dimethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |

| Standard InChI | InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-17-23(32-4)11-13-27(25)31(22-9-7-6-8-10-22)28-14-12-24(33-5)18-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 |

| Standard InChI Key | VCISWMOYMJPNJS-UHFFFAOYSA-N |

| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)OC)C5=CC=CC=C5)OC)C |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s core consists of an acridinium ion stabilized by a tetrafluoroborate () counterion. The acridinium framework is substituted at positions 2 and 7 with methoxy groups (-OCH), at position 9 with a mesityl group (2,4,6-trimethylphenyl), and at position 10 with a phenyl ring . This substitution pattern enhances electron-deficient character, facilitating redox activity critical for photocatalysis.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1965330-55-5 | |

| Molecular Formula | ||

| Molar Mass | 521.36 g/mol | |

| Storage Conditions | 2–8°C under or Ar |

Spectroscopic and Physical Data

While explicit spectral data (e.g., NMR, UV-Vis) are absent in available sources, the structural analogy to similar acridinium salts suggests strong absorbance in the visible range (400–450 nm) due to the extended π-conjugation . The methoxy groups likely redshift absorption compared to non-oxygenated analogs, as seen in 3,6-di-tert-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate (CAS 1810004-87-5) .

Synthesis and Production

Synthetic Routes

Although detailed synthetic protocols are proprietary, the compound is likely synthesized via Friedländer condensation between functionalized anthranilic acid derivatives and cyclohexanones, followed by quaternization with phenylating agents and ion exchange with . The methoxy and mesityl groups are introduced early in the synthesis to direct regioselectivity.

| Supplier | Quantity | Price ($) |

|---|---|---|

| Arctom | 50 mg | 43 |

| Ambeed | 50 mg | 45 |

| Arctom | 250 mg | 147 |

Applications in Organic Synthesis

Photocatalytic Amination

When paired with stoichiometric oxidants like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), this acridinium salt enables site-selective C–H amination of aromatic substrates. For example, ammonium carbamate () serves as an amine source, yielding anilines under visible-light irradiation . The mechanism involves single-electron transfer (SET) from the substrate to the photoexcited acridinium catalyst, generating aryl radicals that couple with -derived intermediates.

Heterocycle Construction

The catalyst also mediates [2+2] cycloadditions and radical cascades to form γ-lactams and pyrrolidines, valuable motifs in drug discovery . For instance, N-allyl amides undergo intramolecular cyclization under blue light, achieving >80% yields in model reactions .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Ventilation | Use in fume hood |

| Spill Management | Absorb with inert material |

Comparative Analysis with Related Acridinium Salts

3,6-Di-tert-butyl-9-mesityl-phenylacridinium Tetrafluoroborate

This analog (CAS 1810004-87-5) features tert-butyl groups at positions 3 and 6, increasing steric bulk and oxidative stability . With a higher molar mass (573.51 g/mol) and melting point (277.2°C), it exhibits red-shifted absorbance but lower solubility in polar solvents compared to the methoxy-substituted derivative .

9-Mesityl-2,7-dimethyl-10-phenylacridinium Tetrafluoroborate

Replacing methoxy with methyl groups (CAS 1621020-00-5) reduces electron-donating effects, lowering the catalyst’s redox potential. This variant is preferred for substrates requiring stronger oxidizing conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume